molecular formula C32H34N4O6 B609404 Naldemedin CAS No. 916072-89-4

Naldemedin

Katalognummer: B609404
CAS-Nummer: 916072-89-4
Molekulargewicht: 570.6 g/mol
InChI-Schlüssel: AXQACEQYCPKDMV-RZAWKFBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naldemedin ist ein peripher wirkender μ-Opioid-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von opioidinduzierter Verstopfung bei Erwachsenen eingesetzt wird. Es wird unter den Markennamen Symproic in den Vereinigten Staaten und Rizmoic in der Europäischen Union vertrieben. This compound wurde von Shionogi entwickelt und 2017 sowohl in den Vereinigten Staaten als auch in Japan zugelassen .

Wirkmechanismus

Target of Action

Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. Naldemedine has a high affinity for these receptors and acts as an antagonist .

Mode of Action

Naldemedine binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, Naldemedine inhibits this effect .

Biochemical Pathways

The biochemical pathway affected by Naldemedine involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of Naldemedine on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .

Pharmacokinetics

Naldemedine exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . Naldemedine is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .

Result of Action

The primary result of Naldemedine’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, Naldemedine counteracts the constipating effects of opioids, thereby improving bowel movement .

Action Environment

The action of Naldemedine is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of Naldemedine can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .

Biochemische Analyse

Biochemical Properties

Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .

Cellular Effects

Naldemedine is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .

Molecular Mechanism

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .

Temporal Effects in Laboratory Settings

In a study, within 24 hours of the first Naldemedine dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .

Metabolic Pathways

Naldemedine is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than Naldemedine .

Transport and Distribution

Naldemedine is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .

Subcellular Localization

This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .

Eigenschaften

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQACEQYCPKDMV-RZAWKFBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030350
Record name Naldemedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

916072-89-4
Record name (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916072-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naldemedine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naldemedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naldemedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALDEMEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.